1H-Imidazo[4,5-f]quinazolin-2-amine
Description
1H-Imidazo[4,5-f]quinazolin-2-amine is a heterocyclic compound featuring fused imidazole and quinazoline rings. Its structure comprises a quinazoline core (a benzene ring fused to a pyrimidine) with an imidazole ring attached at the [4,5-f] positions. The compound’s nitrogen-rich aromatic system enables diverse applications, including medicinal chemistry and materials science. Key physical properties include a molecular formula of C₉H₇N₅, molecular weight of 185.19 g/mol, and a melting point range of 246–248°C (for the 5-methyl derivative) . The presence of multiple nitrogen atoms enhances its ability to participate in hydrogen bonding and π-π stacking, critical for interactions in biological systems or supramolecular assemblies.
Properties
CAS No. |
117746-95-9 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 |
IUPAC Name |
3H-imidazo[4,5-f]quinazolin-2-amine |
InChI |
InChI=1S/C9H7N5/c10-9-13-7-2-1-6-5(8(7)14-9)3-11-4-12-6/h1-4H,(H3,10,13,14) |
InChI Key |
ABFXVKPRVUUZBT-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=NC=C2C3=C1NC(=N3)N |
Synonyms |
1H-Imidazo[4,5-f]quinazolin-2-amine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Comparison :
- Efficiency: The parent compound’s synthesis requires specialized intermediates (e.g., 6-fluoro derivatives), whereas quinoline-based analogues utilize more accessible diamine precursors .
- Yield: Quinoline derivatives (e.g., 2-phenyl) achieve moderate yields (~50–70%), while dihydro modifications may lower yields due to additional reduction steps .
Key Differences :
- This compound lacks direct evidence of antimicrobial activity but shows promise in kinase inhibition due to structural similarity to purine-based drugs.
- Quinoline derivatives prioritize antimicrobial roles, while phenanthroline-based complexes excel in catalysis .
Research Findings and Challenges
- Thermal Stability: The 5-methyl derivative of this compound shows a decomposition temperature of 495.4±37.0°C, superior to non-methylated analogues, suggesting enhanced stability for high-temperature applications .
- Solubility Limitations: Most imidazo-quinazoline derivatives exhibit poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like salt formation or nanoparticle encapsulation.
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